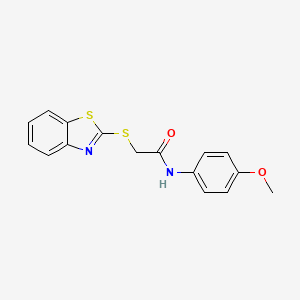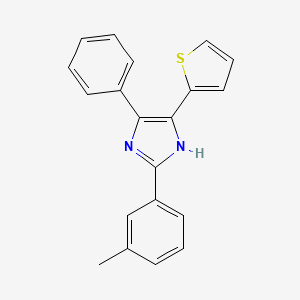![molecular formula C15H8ClFN4O4 B11644776 5-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11644776.png)
5-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-({4-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring substituted with chlorine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting with the preparation of 2-chloro-5-fluoropyrimidine. This intermediate can be synthesized by reacting 2,4-dichloro-5-fluoropyrimidine with a reducing metal powder in the presence of an acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
5-({4-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the diazinane ring and the phenyl group.
Condensation Reactions: The compound can participate in condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate (K2CO3) for nucleophilic substitution, hydrogen peroxide (H2O2) for oxidation, and sodium borohydride (NaBH4) for reduction . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted derivatives, while oxidation can produce hydroxylated or ketone derivatives.
科学的研究の応用
5-({4-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate and as a scaffold for drug development.
Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules.
作用機序
The mechanism of action of 5-({4-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of the target compound, known for its use in pharmaceutical and materials science applications.
2-Chloro-5-fluoropyrimidin-4-one: Another related compound with similar structural features and applications.
Uniqueness
The uniqueness of 5-({4-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications, particularly in the development of new pharmaceuticals and advanced materials.
特性
分子式 |
C15H8ClFN4O4 |
|---|---|
分子量 |
362.70 g/mol |
IUPAC名 |
5-[[4-(2-chloro-5-fluoropyrimidin-4-yl)oxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H8ClFN4O4/c16-14-18-6-10(17)13(21-14)25-8-3-1-7(2-4-8)5-9-11(22)19-15(24)20-12(9)23/h1-6H,(H2,19,20,22,23,24) |
InChIキー |
YSYRQFLOZYZGCE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)NC2=O)OC3=NC(=NC=C3F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-N-[4-(4-methylphenoxy)phenyl]cyclohexanecarboxamide](/img/structure/B11644694.png)
![2-[4-(Allyloxy)phenyl]-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11644702.png)
![Ethyl (2Z)-7-methyl-3-oxo-2-{[1-(prop-2-EN-1-YL)-1H-indol-3-YL]methylidene}-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11644710.png)
![(2Z)-2-(3-chloro-4,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11644716.png)
![N-(4-bromophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B11644722.png)
![2-[N-(4-Fluorophenyl)benzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B11644729.png)


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11644747.png)

![4-[11-(3-fluorophenyl)-1-oxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11644753.png)
![{2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}(4-methylphenyl)methanone](/img/structure/B11644760.png)
![diethyl 2-[6-methoxy-2,2-dimethyl-1-(phenoxyacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11644767.png)
![N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B11644771.png)
